C-7 Hydroxyl Presence Alters CYP1A2 Inhibition Profile vs. Fully Methoxylated Nobiletin
In silico ADMET prediction using admetSAR 2 indicates that 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is a predicted inhibitor of CYP1A2 (probability: 86.10%), whereas the fully methoxylated comparator nobiletin (5,6,7,8,3',4'-hexamethoxyflavone, zero free OH groups) is not predicted to inhibit CYP1A2, based on the well-established principle that free phenolic hydroxyl groups enhance CYP1A2 binding affinity in the flavonoid class [1]. The target compound's dual free hydroxyl functionality at C-5 and C-7 further differentiates it from 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, which possesses only a single C-5 hydroxyl [2].
| Evidence Dimension | CYP1A2 inhibition probability (admetSAR 2 prediction) |
|---|---|
| Target Compound Data | Probability: 86.10% (predicted inhibitor, CYP1A2) |
| Comparator Or Baseline | Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone): CYP1A2 inhibition not predicted (class-level inference based on absence of free OH); 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: predicted CYP1A2 inhibitor but single OH locus only |
| Quantified Difference | Target compound predicts dual CYP interaction capacity (CYP1A2 + CYP2C19 + CYP2C8) vs. altered profile for comparators; quantitative CYP inhibition differences require experimental confirmation. |
| Conditions | In silico prediction (admetSAR 2 QSAR model); no experimental CYP inhibition assay data available for direct comparison. |
Why This Matters
Distinct CYP inhibition profiles influence pharmacokinetic drug-drug interaction potential, making hydroxylation pattern specification critical when selecting PMF analogs for in vivo pharmacological studies.
- [1] Plantaedb. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone – ADMET Properties (via admetSAR 2). 2026. View Source
- [2] PubChem. Compound Summary for CID 5386963. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone. National Center for Biotechnology Information. View Source
